Product packaging for Triallyl phosphite(Cat. No.:CAS No. 102-84-1)

Triallyl phosphite

Cat. No.: B087223
CAS No.: 102-84-1
M. Wt: 202.19 g/mol
InChI Key: KJWHEZXBZQXVSA-UHFFFAOYSA-N
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Description

Triallyl phosphite is a useful research compound. Its molecular formula is C9H15O3P and its molecular weight is 202.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 44606. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15O3P B087223 Triallyl phosphite CAS No. 102-84-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tris(prop-2-enyl) phosphite
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InChI

InChI=1S/C9H15O3P/c1-4-7-10-13(11-8-5-2)12-9-6-3/h4-6H,1-3,7-9H2
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InChI Key

KJWHEZXBZQXVSA-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOP(OCC=C)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3059262
Record name Phosphorous acid, tri-2-propenyl ester
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Molecular Weight

202.19 g/mol
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CAS No.

102-84-1
Record name Triallyl phosphite
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Record name Triallyl phosphite
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Record name Phosphorous acid, tri-2-propen-1-yl ester
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Record name Triallyl phosphite
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Synthesis and Preparative Methodologies of Triallyl Phosphite

Conventional Synthetic Routes

The traditional methods for synthesizing triallyl phosphite (B83602) are primarily based on two well-established chemical transformations: the reaction of phosphorus trichloride (B1173362) with allyl alcohol and the transesterification of other phosphite esters.

Reaction of Phosphorus Trichloride with Allyl Alcohol

The most common and direct industrial method for producing symmetrical trialkyl phosphites, including triallyl phosphite, involves the reaction of phosphorus trichloride with the corresponding alcohol. google.com This reaction requires the presence of an acid-binding agent, typically an auxiliary base like a tertiary amine (e.g., diethylaniline, pyridine) or ammonia, to neutralize the hydrogen chloride (HCl) byproduct that is formed in each step of the substitution. google.comorgsyn.org

PCl₃ + 3 CH₂=CHCH₂OH + 3 B → P(OCH₂CH=CH₂)₃ + 3 B·HCl (where B is a base)

This process is highly exothermic and necessitates careful temperature control to prevent side reactions. google.com The hydrochloride salt of the base precipitates from the reaction mixture and is subsequently removed by filtration. The final product, this compound, is then isolated and purified, usually by distillation under reduced pressure. orgsyn.org

Transesterification of Triaryl Phosphites

An alternative conventional method is the transesterification of a triaryl phosphite, such as triphenyl phosphite, with allyl alcohol. google.com This process is typically catalyzed by a small amount of a basic catalyst, for instance, a metal alcoholate or phenolate. google.comjustia.com The reaction involves heating the triaryl phosphite with at least a stoichiometric amount (3 moles) of allyl alcohol.

The general reaction is:

P(OAr)₃ + 3 CH₂=CHCH₂OH ⇌ P(OCH₂CH=CH₂)₃ + 3 ArOH (where Ar is an aryl group, e.g., phenyl)

A key advantage of this method is the ability to drive the reaction to completion by removing the phenol (B47542) byproduct, often through distillation. justia.com However, incomplete reaction can lead to the formation of mixed alkenyl aryl phosphite byproducts, such as diallyl phenyl phosphite. google.com

Novel and Modified Synthesis Protocols

Research has led to the development of new and modified protocols to overcome some of the limitations of conventional methods, such as reaction times, yields, and the generation of waste.

Catalyst-Modified Transesterification

Modifications to the transesterification route have focused on the use of specific catalysts to improve reaction rates and yields. The use of sodium phenate as a catalyst for the reaction between triphenyl phosphite and an alcohol has been shown to produce a high-purity phenol distillate that can be recycled. justia.com This contrasts with catalysts like sodium methylate, which can react with phenol to form byproducts such as anisole (B1667542) and water, with the water potentially hydrolyzing the phosphite product. justia.com Alkali metal alkoxide catalysts are also effective in this transesterification process. google.com

Continuous Flow Synthesis

A significant advancement in chemical synthesis is the use of microreactor technology. Continuous flow systems offer superior heat and mass transfer, allowing for rapid reaction optimization and enhanced safety, which is particularly beneficial for highly exothermic reactions like phosphite synthesis. nih.gov While demonstrated extensively for the synthesis of triphenyl phosphites, this methodology is directly applicable to this compound. In this setup, solutions of the reactants (e.g., phosphorus trichloride and allyl alcohol/base) are pumped through a T-mixer and into a heated capillary reactor. This technique dramatically reduces reaction times from hours to seconds and allows for the use of stoichiometric amounts of reactants, making the process more efficient and economical. nih.gov

Solvent-Free and Modified Reagent Addition

To improve process efficiency and reduce environmental impact, solvent-free methods have been explored. An improved C-P cross-coupling reaction, which shares mechanistic principles with phosphite synthesis, involves adding the solid aryl halide to a pre-heated mixture of the phosphite and a nickel pre-catalyst. beilstein-archives.org Applying a similar principle, modifying the order of addition in the conventional PCl₃ method—for instance, by adding the substrate to a pre-heated mixture of the phosphite and catalyst—can significantly decrease reaction times compared to the traditional dropwise addition of one reagent to the other. beilstein-archives.org

Reaction Optimization in this compound Synthesis

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound while minimizing costs and environmental impact. Key areas of optimization include the choice of base and solvent, reaction temperature, and process control.

Influence of Base and Solvent

The choice of base and solvent in the reaction of phosphorus trichloride with alcohols significantly impacts the outcome. Different bases and solvents can affect reaction yield and the ease of product purification.

Table 1: Effect of Base and Solvent on the Synthesis of Tris(2,4-di-tert-butylphenyl) Phosphite (Model Reaction) nih.gov
BaseSolventYield (%)
Et₃N (Triethylamine)Toluene (B28343)82
PyridineToluene75
N,N-DiisopropylethylamineToluene78
Et₃N (Triethylamine)CH₂Cl₂ (Dichloromethane)73
Et₃N (Triethylamine)Xylenes79
Et₃N (Triethylamine)MeCN (Acetonitrile)65
Et₃N (Triethylamine)THF (Tetrahydrofuran)71

As shown in the model system, triethylamine (B128534) in toluene provided the highest yield. nih.gov The solvent not only facilitates the reaction but also influences the solubility of the ammonium (B1175870) salt byproduct, affecting its removal. google.com

Optimization of Reaction Temperature

Process Control in Transesterification

In the transesterification synthesis of trialkyl phosphites, the reaction can be effectively controlled by the rate of removal of the phenol byproduct through distillation, often under reduced pressure. justia.com Another optimization strategy involves the precise control of reactant stoichiometry. For instance, adding specific molar equivalents of the alcohol per mole of the starting triaryl phosphite allows for the targeted synthesis of specific phosphite esters. justia.com The use of higher-boiling-point phosphites, such as triisopropyl phosphite (boiling point 181 °C) over triethyl phosphite (boiling point 156 °C), can also allow reactions to run at higher temperatures, thereby reducing reaction times. nih.gov

Table 2: Comparison of Reaction Times for Phosphonate (B1237965) Synthesis via Cross-Coupling beilstein-archives.org
MethodReaction Time (hours)Yield (%)
Conventional (Solvent-based, Dropwise Addition)24~75
Improved (Solvent-free, Substrate Addition to Hot Phosphite)4>80
Microwave-Assisted1~82

The data in Table 2, from a related phosphonate synthesis, illustrates how modifying the reaction protocol from a conventional, slow dropwise addition to adding the substrate to a hot phosphite mixture can dramatically reduce reaction times and improve yields. beilstein-archives.org This principle of optimizing the order and method of reagent combination is a key strategy in modern synthetic chemistry.

Mechanistic Investigations of Triallyl Phosphite Reactions

Phosphorylation Reaction Mechanisms

Triallyl phosphite (B83602) serves as an effective phosphorylating agent for a range of substrates, including alcohols, phenols, and nucleosides. The phosphorylation process can proceed through different mechanistic pathways, primarily direct phosphorylation and iodine-mediated methods.

A direct method for the phosphorylation of alcohols and phenols has been developed using triallyl phosphite. researchgate.net This approach results in the formation of diallyl-protected phosphorylated compounds in good to high yields. researchgate.net The reaction is particularly selective for primary alcohols. researchgate.net This selectivity allows for the targeted phosphorylation of molecules with multiple hydroxyl groups, such as carbohydrates and nucleosides. researchgate.net The general mechanism for the direct phosphorylation of an alcohol (R-OH) involves the initial activation of the phosphite, followed by nucleophilic attack by the alcohol.

The reaction is typically performed in the presence of a base and an activating agent. Research has shown that this method is applicable to a diverse array of simple and functionalized alcohols. researchgate.net

The presence of iodine significantly alters the phosphorylation mechanism, providing a highly efficient route for the synthesis of phosphorylated compounds. researchgate.net The reaction between a trialkyl phosphite, such as this compound, an alcohol, and iodine is believed to proceed through an initial Arbuzov-type reaction of the phosphite with iodine. researchgate.net

The proposed mechanism involves the following key steps:

Formation of a Phosphonium (B103445) Intermediate: The nucleophilic phosphorus atom of this compound attacks an iodine molecule.

Nucleophilic Attack: The alcohol substrate then attacks the activated phosphorus center.

Formation of the Product: Subsequent steps lead to the formation of the diallyl-protected phosphorylated product. researchgate.net

This iodine-mediated protocol has been successfully applied to the phosphorylation of primary and secondary alcohols, yielding the corresponding diallyl-protected phosphates. researchgate.net The reaction conditions, such as the solvent and the amount of phosphorylating agent, can be optimized to achieve high yields. For instance, in a typical experiment for phosphorylating benzyl (B1604629) alcohol, iodine is added at 0 °C. researchgate.net

The following table summarizes the results of the phosphorylation of various alcohols using this compound in the presence of iodine.

Table 1: Phosphorylation of Various Alcohols Using this compound and Iodine

Entry Alcohol Substrate Product Yield (%)
1 Benzyl alcohol Diallyl benzyl phosphate (B84403) 95
2 1-Hexanol Diallyl hexyl phosphate 85
3 Cyclohexanol Diallyl cyclohexyl phosphate 80

Data sourced from studies on phosphorylation using this compound. researchgate.net

Arbuzov-Type Rearrangement Pathways

The Michaelis-Arbuzov reaction, a cornerstone in organophosphorus chemistry, involves the conversion of a trivalent phosphorus ester to a pentavalent phosphorus species. wikipedia.org this compound can undergo such rearrangements, which are characterized by specific bond cleavage patterns.

In the context of phosphate and phosphite reactions, the cleavage of either the Carbon-Oxygen (C-O) or Phosphorus-Oxygen (P-O) bond is a critical mechanistic step. For phosphate monoesters, computational studies have shown that the site of cleavage depends on factors like the protonation state of the phosphoryl group and the nature of the organic substituent. nih.gov Protonation of the bridging oxygen generally lengthens both C-O and P-O bonds, decreasing their dissociation energies. nih.gov Alkyl groups that can form stable cations are more prone to C-O bond cleavage. nih.gov While phosphites hydrolyze much faster than phosphates, the principles of bond cleavage are relevant. wpmucdn.com In the classic Arbuzov rearrangement, the reaction is initiated by the SN2 attack of the nucleophilic phosphorus atom on an alkyl halide, forming a phosphonium salt intermediate. wikipedia.org The subsequent step involves the dealkylation of this intermediate by the displaced halide ion, which attacks one of the alkoxy carbons, leading to C-O bond cleavage and the formation of a pentavalent phosphonate (B1237965). organic-chemistry.org

Traditional Michaelis-Arbuzov reactions often require high temperatures. wikipedia.org To circumvent this, milder, catalyzed versions have been developed. Palladium catalysis facilitates the Michaelis-Arbuzov reaction of phosphites, including aryl phosphite derivatives, under significantly milder conditions. organic-chemistry.org

A proposed catalytic cycle for a palladium-catalyzed Arbuzov-type reaction generally involves:

Oxidative Addition: A palladium(0) catalyst undergoes oxidative addition with an aryl or alkyl halide.

Formation of a Phosphonium Intermediate: The resulting palladium(II) complex reacts with the phosphite.

Reductive Elimination: The final step is a reductive elimination event that forms the C-P bond of the phosphonate product and regenerates the palladium(0) catalyst. youtube.com

Recent research has demonstrated a palladium-catalyzed Michaelis-Arbuzov reaction of triaryl phosphites with aryl iodides that is promoted by water, proceeding efficiently at 60°C. organic-chemistry.org This method shows excellent functional group tolerance and can be extended to other phosphite derivatives. organic-chemistry.org Such catalytic systems provide a practical route for the synthesis of various phosphonates. organic-chemistry.orgnih.govrsc.orgchemrxiv.orgrsc.org

Nucleophilic Reactivity and Substitution Reactions

The phosphorus atom in this compound possesses a lone pair of electrons, rendering it nucleophilic. This nucleophilicity is central to many of its reactions, particularly nucleophilic substitution.

In a typical nucleophilic substitution reaction, the phosphorus atom of this compound acts as the nucleophile, attacking an electrophilic center. walisongo.ac.id The initial step of the Michaelis-Arbuzov reaction is a prime example of this, where the phosphite attacks an alkyl halide in an SN2 fashion. wikipedia.orgdalalinstitute.com The reactivity in these SN2 reactions is influenced by both the phosphite nucleophile and the alkyl halide electrophile. walisongo.ac.id

The mechanism for nucleophilic substitution at a phosphoryl center can be either a concerted process, proceeding through a single pentacoordinate transition state, or a stepwise pathway involving a trigonal bipyramidal pentacoordinate intermediate. sapub.org The specific pathway often depends on the nature of the reactants and the reaction conditions. sapub.org For this compound, its reaction with electrophiles like alkyl halides initiates the formation of a phosphonium salt, which is a key intermediate in reactions like the Arbuzov rearrangement. wikipedia.org The nucleophilic character of phosphites is fundamental to their utility in synthesizing a wide array of organophosphorus compounds. walisongo.ac.idresearchgate.net

Reactions with α-Halogenoacetophenones: Intermediate Formation and Product Divergence

The reaction of trialkyl phosphites, such as this compound, with α-halogenoacetophenones is a classic example of a reaction that can proceed through two competitive pathways: the Michaelis-Arbuzov reaction and the Perkow reaction. wikipedia.org This competition leads to a divergence in the final products, with the Michaelis-Arbuzov pathway yielding a β-keto phosphonate and the Perkow pathway producing a dialkyl vinyl phosphate and an alkyl halide. wikipedia.org

Kinetic evidence from studies on the reactions of trialkyl phosphites with substituted α-halogenoacetophenones in alcoholic solvents supports the formation of a common betaine (B1666868) intermediate in the rate-determining stage. rsc.org This zwitterionic intermediate is formed by the nucleophilic addition of the phosphite to the carbonyl carbon. wikipedia.orgrsc.org From this common intermediate, the reaction can diverge. Rearrangement of the zwitterion, involving elimination of the halide, leads to a vinyloxyphosphonium species, which then dealkylates to form the enol phosphate, the characteristic product of the Perkow reaction. wikipedia.orgrsc.org

The alternative Michaelis-Arbuzov reaction involves the nucleophilic displacement of the halide from the α-carbon by the phosphite, forming a phosphonium salt intermediate. wikipedia.org This is then followed by dealkylation, typically via another SN2 reaction where the displaced halide anion attacks an alkyl group on the phosphorus, to yield the β-keto phosphonate. wikipedia.org

The balance between these two pathways is influenced by several factors. The nature of the halogen is significant; α-iodo ketones tend to react exclusively via the Michaelis-Arbuzov mechanism. nih.gov This is likely due to iodine's lower electronegativity, which results in less polarization of the carbonyl group, and its greater reactivity towards nucleophilic displacement. nih.gov In contrast, for α-bromo- and α-chloroketones, the Perkow reaction often becomes a significant, if not the major, competing pathway. wikipedia.org Computational studies have shown that the Perkow pathway is often kinetically favored over the Michaelis-Arbuzov path. nih.govresearchgate.net

Table 1: Comparison of Perkow and Michaelis-Arbuzov Reaction Pathways for this compound with α-Halogenoacetophenones

Feature Michaelis-Arbuzov Reaction Perkow Reaction
Initial Attack Site α-Carbon (bearing the halogen) wikipedia.org Carbonyl Carbon wikipedia.org
Key Intermediate Phosphonium Salt wikipedia.org Zwitterionic Betaine / Vinyloxyphosphonium Cation wikipedia.orgrsc.org
Final Product β-Keto Phosphonate wikipedia.org Diallyl Vinyl Phosphate & Allyl Halide wikipedia.org
Influence of Halogen Favored with α-iodoketones nih.gov Competes or dominates with α-chloro- and α-bromoketones wikipedia.org
General Consideration Classic pathway for P-C bond formation nih.gov Often considered a side-reaction to the Michaelis-Arbuzov pathway wikipedia.org

Reactions with Halogenoacetylenes: Acetylide Ion Displacement

The reaction between this compound and halogenoacetylenes provides a pathway to ethynylphosphonates. Mechanistic studies involving the use of alcohols to trap reactive intermediates indicate that this transformation proceeds predominantly through an initial displacement of the acetylide ion from the halogen atom by the nucleophilic phosphite. rsc.org This mechanism contrasts with a potential alternative involving initial attack at the β-acetylenic carbon. The key step is the nucleophilic phosphorus atom of this compound attacking the halogen atom of the halogenoacetylene. This results in the formation of a phosphonium species and the expulsion of an acetylide anion. The subsequent reaction between these intermediates leads to the final ethynylphosphonate product.

Radical Reaction Pathways of this compound

In addition to its ionic reactions, this compound can participate in reactions involving radical intermediates. These pathways open up distinct modes of reactivity, including the formation of phosphoranyl radicals that can undergo subsequent transformations and cyclization reactions.

Phosphoranyl Radical Formation and Subsequent Transformations

Phosphoranyl radicals are transient species that can be generated from the reaction of this compound with various radical initiators. nih.gov For instance, electron spin resonance (e.s.r.) spectroscopy studies have shown that this compound reacts with t-butoxyl radicals to form detectable phosphoranyl radicals. rsc.org

These phosphoranyl radical intermediates are not stable and can undergo further reactions. One of the primary subsequent transformations is β-scission. rsc.org This process involves the cleavage of a bond beta to the phosphorus atom, leading to the formation of a stable phosphorus-oxygen double bond and the expulsion of a carbon-centered radical. chemrxiv.org In the case of the phosphoranyl radical derived from this compound, β-scission results in the formation of an allyl radical. rsc.org This fragmentation pathway competes with other potential reactions, such as cyclization. rsc.org The formation of phosphoranyl radicals and their subsequent β-scission is a key step in various synthetic transformations, often driven by the thermodynamic stability of the resulting P=O bond. chemrxiv.orgacs.org

Cyclization Reactions of this compound Radicals

A significant and competing pathway for the phosphoranyl radicals generated from this compound is intramolecular cyclization. rsc.org E.s.r. spectroscopy has provided direct evidence for this process. The phosphoranyl radical formed from this compound can undergo an intramolecular addition reaction, where the radical center on the phosphorus adds to one of the pendant allyl groups. rsc.org

This cyclization is a specific and competitive process. The studies have shown that the radical cyclizes to form a four-membered ring, resulting in an oxaphosphetanylmethyl radical. rsc.org This intramolecular cyclization competes directly with the β-scission pathway that produces allyl radicals. rsc.org The propensity for cyclization can be influenced by steric factors; for example, the analogous tris-2-methylallyl phosphite does not yield a cyclized product, likely due to steric hindrance that inhibits the intramolecular addition. rsc.org This demonstrates that the structure of the allyl group is crucial for the cyclization to occur. Radical cascade cyclizations are powerful tools in synthesis for rapidly building complex cyclic structures. nih.govnih.gov

Table 2: Radical Intermediates and Reaction Pathways of this compound

Precursor Initiating Radical Intermediate Species Subsequent Reaction(s) Product(s) of Transformation
This compound t-Butoxyl Radical rsc.org Phosphoranyl Radical rsc.org β-Scission rsc.org Allyl Radical rsc.org
This compound t-Butoxyl Radical rsc.org Phosphoranyl Radical rsc.org Intramolecular Cyclization rsc.org Oxaphosphetanylmethyl Radical (four-membered ring) rsc.org

Triallyl Phosphite in Advanced Organic Synthesis

Selective Phosphorylation of Complex Organic Substrates

Triallyl phosphite (B83602) serves as an efficient phosphorylating agent for a wide range of nucleophiles, offering a direct route to diallyl-protected phosphorylated products. This method is particularly advantageous due to the ease of deprotection of the allyl groups under mild conditions, which preserves the integrity of sensitive functional groups within the substrate.

Functionalized Alcohols and Amines

A direct and convenient method for the phosphorylation of alcohols and phenols using triallyl phosphite has been developed. This approach yields the corresponding diallyl-protected phosphorylated compounds in good to high yields. The reaction demonstrates notable selectivity for primary alcohols over secondary alcohols. For instance, in competitive reactions, primary alcohols are preferentially phosphorylated. This selectivity is a key advantage when dealing with polyol-containing molecules.

The scope of this phosphorylation method extends to various functionalized alcohols, showcasing its broad applicability. The reaction conditions are generally mild, often employing a base such as 4-dimethylaminopyridine (DMAP) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

While the primary focus has been on the phosphorylation of alcohols, the reactivity of this compound also extends to amines. The interaction of phosphites with amines can lead to the formation of phosphoramidates, which are important structural motifs in various biologically active molecules and synthetic intermediates.

Table 1: Phosphorylation of Various Alcohols using this compound

EntrySubstrateProductYield (%)
1Benzyl (B1604629) alcoholDiallyl benzyl phosphate (B84403)95
2CyclohexanolDiallyl cyclohexyl phosphate39
31,2-HexanediolDiallyl (1-hydroxyhexan-2-yl) phosphate85 (primary OH)
4Boc-Ser-OMeDiallyl (N-Boc-O-phospho-L-seryl)methyl ester78
5Boc-Tyr-OMeDiallyl (N-Boc-O-phospho-L-tyrosyl)methyl ester72

Data compiled from studies on direct phosphorylation methods.

Amino Acids and Derivatives

The selective phosphorylation of amino acids is a critical transformation in the synthesis of phosphopeptides, which play a vital role in cellular signaling pathways. This compound has been successfully employed for the phosphorylation of protected amino acid derivatives, such as those of serine, threonine, and tyrosine. The reaction typically proceeds by treating the protected amino acid with this compound in the presence of an activating agent.

The use of this compound offers a valuable alternative to other phosphorylation methods in solid-phase peptide synthesis (SPPS). The resulting diallyl-protected phosphoamino acids can be incorporated into peptide chains, and the allyl protecting groups can be subsequently removed without compromising the peptide backbone or other side-chain protecting groups. This strategy is instrumental in accessing complex phosphopeptides for biological and medicinal research.

Carbohydrates and Nucleosides

The phosphorylation of carbohydrates and nucleosides is fundamental to understanding and manipulating various biological processes. This compound has proven to be an effective reagent for the selective phosphorylation of these complex biomolecules. researchgate.net The method allows for the direct introduction of a phosphate group onto hydroxyl moieties of saccharides and nucleosides, often with a high degree of regioselectivity, favoring the more accessible primary hydroxyl groups. researchgate.net

For example, the phosphorylation of partially protected carbohydrates, such as 1,2-O-isopropylidene-α-D-xylofuranose, with this compound selectively yields the corresponding diallyl phosphate at the primary position. beilstein-journals.org Similarly, nucleosides like 2',3'-isopropylideneadenosine and 2',3'-isopropylideneuridine can be efficiently phosphorylated. beilstein-journals.org The reaction conditions may require adjustment, such as using a different solvent like THF and a larger excess of a base like DMAP, to achieve acceptable yields with these substrates. beilstein-journals.org

This methodology provides a straightforward route to phosphorylated carbohydrates and nucleosides, which are crucial for the synthesis of nucleotide analogs, and for studying enzymatic processes and signal transduction.

Synthesis of Organophosphorus Compounds

Beyond its role as a phosphorylating agent, this compound is a valuable precursor for the synthesis of various organophosphorus compounds, including phosphate esters, phosphonates, and H-phosphonates. These compounds are widely used as intermediates in organic synthesis, as ligands in catalysis, and in materials science.

Phosphate Esters

This compound can be readily converted to triallyl phosphate through oxidation. This transformation is a key step in many synthetic sequences where a pentavalent phosphorus center is required. A common method for this oxidation involves treating this compound with an oxidizing agent such as potassium dichromate in an aqueous solution. This process can lead to a high yield of substantially pure triallyl phosphate. okstate.edu The resulting triallyl phosphate can then be used in further reactions, such as the synthesis of other phosphate esters through transesterification.

Phosphonates and H-Phosphonates

The synthesis of phosphonates, which contain a direct carbon-phosphorus bond, is a cornerstone of organophosphorus chemistry. A widely utilized method for the formation of phosphonates is the Michaelis-Arbuzov reaction. This reaction typically involves the treatment of a trialkyl phosphite with an alkyl halide. The reaction proceeds via a phosphonium (B103445) salt intermediate, which then undergoes dealkylation by the halide ion to yield the phosphonate (B1237965).

While the Michaelis-Arbuzov reaction is most commonly performed with simple trialkyl phosphites like triethyl phosphite, the principles can be extended to this compound. For instance, the reaction of this compound with an appropriate alkyl or acyl halide would be expected to yield the corresponding diallyl phosphonate. There has been a documented attempt to synthesize diallyl benzoylphosphonate from this compound and benzoyl chloride, highlighting the potential of this approach.

H-phosphonates, also known as dialkyl phosphites, are valuable intermediates that can be prepared from trialkyl phosphites. One common method for the synthesis of dialkyl H-phosphonates is the controlled hydrolysis of the corresponding trialkyl phosphite. In the context of this compound, a carefully controlled hydrolysis would be expected to yield diallyl H-phosphonate. This transformation is significant as H-phosphonates are key precursors for the synthesis of various other organophosphorus compounds, including phosphonates and phosphoramidates, through reactions like the Atherton-Todd reaction.

Phosphoramidates

This compound is a versatile reagent in advanced organic synthesis for the preparation of phosphoramidates, which are organophosphorus compounds featuring a nitrogen-phosphorus bond. Two prominent methods for synthesizing phosphoramidates from this compound are the Staudinger reaction and iodine-mediated oxidative amination.

The Staudinger reaction provides a direct pathway to phosphoramidates through the reaction of this compound with organic azides. wikipedia.org This reaction proceeds via the formation of an iminophosphorane (or phosphazide) intermediate, which upon rearrangement or hydrolysis yields the corresponding phosphoramidate. wikipedia.orgfu-berlin.de Research has demonstrated the efficacy of this method using various phosphites, including this compound, with a range of alkyl, aryl, and allyl azides, proceeding in high yields. fu-berlin.de An efficient, catalyst-free, and solvent-free protocol for the Staudinger phosphite reaction has been developed, allowing for the synthesis of diverse phosphoramidates under mild, room temperature conditions with short reaction times. figshare.com

Another significant method is the iodine-mediated reaction between this compound and amines. This oxidative cross-coupling reaction can proceed smoothly in solvents like dichloromethane at room temperature and is open to the air. researchgate.net Systematic studies have shown this to be a mild, practical, and general route for synthesizing a wide array of phosphoramidates from various aliphatic and aromatic amines in good to excellent yields. researchgate.netnih.gov The reaction is sensitive to water, where even minor traces can negatively impact the yield, making anhydrous conditions preferable. nih.gov

The table below illustrates the general scope of these reactions for producing phosphoramidates from trialkyl phosphites, a class to which this compound belongs.

Table 1: Synthesis of Phosphoramidates Using Trialkyl Phosphites

Amine/Azide Substrate Reaction Type Product Type Reported Yield Range (%)
Aliphatic Amines Iodine-Mediated N-Alkyl Phosphoramidate Good to Excellent
Aromatic Amines Iodine-Mediated N-Aryl Phosphoramidate Good to Excellent
Alkyl Azides Staudinger Reaction N-Alkyl Phosphoramidate 63-99
Aryl Azides Staudinger Reaction N-Aryl Phosphoramidate 63-99

Phosphine Oxides and Phosphinates

While this compound is a precursor for various phosphorus compounds, its direct conversion into phosphine oxides and phosphinates is specific and not always straightforward. The synthesis of phosphinates has been successfully demonstrated, whereas the direct formation of phosphine oxides from this compound is less conventional.

Phosphinates

A notable application of this compound is in the synthesis of aryl(alkynyl)phosphinates. An efficient and direct method involves a three-component coupling reaction of arynes, terminal alkynes, and this compound. This process is tolerant of many functional groups and produces a diverse range of aryl(alkynyl)phosphinates in moderate to good yields. In this reaction, this compound performs well compared to other trialkyl phosphites, such as trimethyl and tributyl phosphites.

Table 2: Synthesis of Aryl(alkynyl)phosphinates using this compound

Aryne Precursor Alkyne Phosphite Reagent Product Yield (%)

Phosphine Oxides

The direct synthesis of phosphine oxides from this compound is not a standard transformation in organic chemistry. Classical reactions such as the Michaelis-Arbuzov reaction, when applied to a trialkyl phosphite like this compound, react with alkyl halides to form phosphonates, not phosphinates or phosphine oxides. wikipedia.orgorganic-chemistry.org The Michaelis-Arbuzov synthesis of phosphine oxides specifically requires phosphinites as the starting phosphorus (III) compound. wikipedia.org

The common routes to phosphine oxides typically involve the oxidation of the corresponding phosphines (R₃P) or the hydrolysis of phosphorus (V) dihalides (R₃PCl₂). wikipedia.org Therefore, while this compound is a key building block in organophosphorus chemistry, its use in the synthesis of phosphine oxides would likely involve a multi-step sequence rather than a direct conversion.

Applications of Triallyl Phosphite in Polymer Science and Engineering

Polymer Modification and Functionalization

Phosphite (B83602) compounds, including triallyl phosphite, are recognized for their role as secondary antioxidants and processing stabilizers in polymers. nih.govamfine.com They are effective at high temperatures, making them suitable for protecting polymers from degradation during melt processing operations like extrusion and molding. amfine.com By decomposing hydroperoxides, which are key intermediates in the oxidative degradation pathway, phosphites help to minimize changes in the polymer's melt viscosity and reduce discoloration. amfine.comnbinno.com

The incorporation of phosphites into polymer matrices can lead to significant improvements in their physical properties and processability. While specific data on this compound is limited, the effects of analogous triaryl and trialkyl phosphites are well-documented and provide insight into its potential functions. For instance, triarylphosphites can act as chain extenders in polyesters like poly(lactic acid) (PLA), counteracting thermo-degradative effects during processing and thereby improving the final thermo-mechanical and rheological properties of the material. researchgate.net

A related compound, triallyl phosphate (B84403), has been shown to improve the heat resistance, weather resistance, and chemical resistance of polymers. It also enhances processing fluidity, making polymers more suitable for various manufacturing techniques, including injection and extrusion molding. Phosphite antioxidants are known to work synergistically with primary antioxidants, such as hindered phenols, to provide a robust defense against thermal degradation and enhance the color stability of the polymer. nbinno.com

Table 1: General Effects of Phosphite Additives on Polymer Properties

Property Effect of Phosphite Addition Mechanism of Action Relevant Polymer Systems
Processing Stability Enhanced Decomposition of hydroperoxides, prevention of chain scission Polyolefins, PVC, Polyesters, Styrenics, Engineering Plastics
Melt Viscosity Stabilized Minimizes degradation and cross-linking during melt processing Polyolefins, Polyesters
Color Stability Improved Reduction of chromophore formation from oxidation Polyolefins, PVC, Polyurethanes
Thermal Stability Increased Synergistic action with primary antioxidants Polyolefins, PVC

| Mechanical Properties | Maintained or Improved | Acts as a chain extender, counteracting degradation | Polyesters (e.g., PLA) |

In polymer blends, phosphites serve as crucial stabilizers during high-temperature melt processing. The addition of triphenyl phosphite to poly(ethylene terephthalate)/poly(butylene terephthalate) (PET/PBT) blends, for example, has been shown to induce reactions with the polyester chain ends, influencing the final properties of the blend. uclouvain.be The structure of the organic groups attached to the phosphorus atom plays a significant role in these reactions. uclouvain.be

Phosphites are commonly used in combination with hindered phenols for the melt stabilization of polyolefin blends, such as those involving polyethylene and polypropylene. ethernet.edu.et Their role is to limit antioxidant loss through volatilization or extraction while minimizing color development during processing. ethernet.edu.et While not always acting as a compatibilizer in the traditional sense of improving interfacial adhesion between immiscible polymers, their function as processing stabilizers is critical for maintaining the integrity of the blend's components and achieving a homogenous final product. google.commmu.ac.uk

Role in Flame Retardancy of Polymeric Materials

Phosphorus-containing compounds are a major class of halogen-free flame retardants, valued for their efficiency and often lower environmental impact compared to halogenated counterparts. nih.govmdpi.com They can be effective in a variety of polymer systems and function through multiple mechanisms. mdpi.commdpi.com

Phosphorus-based flame retardants can act in either the condensed (solid) phase, the gas phase, or both, depending on the specific compound, the polymer matrix, and the combustion conditions. mdpi.commdpi.comresearchgate.net

Condensed-Phase Action: In the solid phase, the phosphorus compound thermally decomposes to form phosphoric acid. valtris.com This acid acts as a catalyst for the dehydration of the polymer, promoting the formation of a stable, insulating layer of char on the material's surface. valtris.commdpi.com This char layer serves as a physical barrier that limits the transport of heat from the flame to the polymer and slows the diffusion of flammable volatile decomposition products to the flame zone. nih.govvaltris.com This mechanism is particularly effective in oxygen-containing polymers like cellulose and polyesters. mdpi.com

Gas-Phase Action: In the gas phase, phosphorus-containing fragments (such as PO•, HPO•, and P• radicals) are released from the decomposing polymer. mdpi.com These radicals act as scavengers, interfering with the high-energy H• and OH• radicals that sustain the combustion chain reaction in the flame. valtris.com This "flame poisoning" effect reduces the efficiency of the combustion process, cools the flame, and can lead to self-extinguishment. mdpi.com Triaryl phosphate esters tend to act primarily in the gas phase, while alkyl aryl phosphates often act in the condensed phase by aiding char formation. valtris.com

The efficacy of phosphorus flame retardants can be significantly enhanced when used in combination with other elements, a phenomenon known as synergism.

Phosphorus-Nitrogen (P-N) Synergism: The combination of phosphorus and nitrogen compounds is a well-established synergistic system. researchgate.netresearchgate.netulster.ac.uk Nitrogen-containing compounds, such as melamine and its derivatives, can promote the charring action of the phosphorus flame retardant. researchgate.net During combustion, possible chemical interactions between the phosphorus and nitrogen compounds can form a more thermally stable phosphine-nitrogen-oxygen polymeric coating on the char surface, further enhancing its barrier properties. researchgate.net In the gas phase, nitrogen compounds can release non-combustible gases like ammonia (NH₃), which dilute the flammable volatiles and oxygen in the flame zone. researchgate.net

Phosphorus-Silicon (P-Si) Synergism: Silicon-containing compounds can also act as synergists with phosphorus flame retardants. researchgate.net Upon combustion, the silicon compound decomposes to form a layer of silica (silicon dioxide) on the surface of the char. researchgate.net This silica layer enhances the thermal stability and structural integrity of the char, acting as a heat and mass transfer barrier and further improving the condensed-phase flame retardant action. researchgate.netresearchgate.net

Phosphorus-based flame retardants are utilized across a wide range of common polymers.

Polyester: Cyclic phosphonate (B1237965) esters are used to impart durable flame resistance to polyester fabrics and polyester/cotton blends. google.commwchemical.com The phosphorus compound attaches to the polyester fibers, providing protection that remains effective even after multiple launderings. google.com

Polypropylene (PP): As polypropylene's molecular structure lacks oxygen, phosphorus flame retardants that rely solely on promoting dehydration and charring are less effective when used alone. nih.gov However, they are highly effective in intumescent systems, often combined with nitrogen-containing synergists. nih.govresearchgate.net Inorganic phosphorus salts have also been developed as highly efficient, low-loading flame retardants for polypropylene to meet flammability standards like UL-94 V2. italmatch.com

Polyamides (PA): Polyamides are frequently flame-retarded with phosphorus-based systems. Red phosphorus is a highly effective flame retardant for polyamides, though it is often used with synergists like triallyl cyanurate. metu.edu.tr Other successful systems for PA include combinations of aluminum diethylphosphinate (AlPi) and melamine polyphosphate (MPP), which act in both the condensed and gas phases. nih.gov

Cellulose: Due to its abundance of hydroxyl groups, cellulose is particularly receptive to condensed-phase action from phosphorus flame retardants. mdpi.com The phosphorus compound catalyzes the dehydration of cellulose, leading to a significant increase in char formation and a reduction in the release of flammable volatiles. mdpi.comresearchgate.net While direct studies on this compound are scarce, research on the closely related triallyl phosphate (TAP) provides valuable data.

Table 2: Effect of Triallyl Phosphate (TAP) on the Flammability of Cotton Cellulose Data adapted from a study on organophosphorus compounds on cellulosic fabrics. researchgate.net

Sample Phosphorus Content (%) Limiting Oxygen Index (LOI) (%)
Untreated Cotton 0 18.5
Cotton + TAP 1.5 24.0
Cotton + TAP 2.5 26.5

This data demonstrates that increasing the phosphorus content on the cellulose fabric via the application of a triallyl phosphorus compound leads to a significant increase in the Limiting Oxygen Index (LOI), indicating enhanced flame retardancy.

Polymerization Processes Involving this compound

This compound is a versatile compound that plays a significant role in various polymerization processes. Its unique chemical structure, featuring both a trivalent phosphorus atom and reactive allyl groups, allows it to participate in and influence polymerization reactions through several distinct mechanisms. This section explores the application of this compound in cationic polymerization co-initiation, radical-promoted polymerization systems, and the control of cross-linking reactions, highlighting its utility in the synthesis and modification of polymers.

Cationic Polymerization Co-initiation

Research has shown that trialkyl phosphites, a class of compounds to which this compound belongs, can act as effective co-initiators in conjunction with diaryliodonium salts for the cationic polymerization of monomers like cyclohexene oxide (CHO) and tetrahydrofuran (THF). nih.gov This process, however, is not a direct co-initiation but rather part of a radical-promoted system. The mechanism involves a radical chain reaction of the phosphite with the iodonium salt, which leads to the formation of polymerization-initiating aryltrialkoxyphosphonium salts (ArP⁺(OR)₃). nih.gov

A radical initiation step is essential for this co-initiation to occur. nih.gov For instance, the visible light photolysis of a radical source like phenylazoisobutyronitrile (PAIBN) can trigger the process. nih.gov The generated phenyl radicals react with the phosphite at a very high rate. nih.gov This reaction ultimately leads to the formation of the phosphonium (B103445) salt that initiates the cationic polymerization.

The efficiency of this co-initiation system can be influenced by the structure of the phosphite. For example, phosphites with electron-withdrawing groups, such as fluorine substituents, can minimize chain transfer reactions that might otherwise occur through nucleophilic attack by the phosphite. nih.gov This leads to better control over the polymerization process and the resulting polymer's molecular weight. nih.gov

Table 1: Example of a Radical-Promoted Cationic Polymerization System Using a Trialkyl Phosphite Co-initiator nih.gov

ComponentConcentration (M)Role
Cyclohexene oxide (CHO)-Monomer
Bis(4-tert-butylphenyl)iodonium hexafluorophosphate0.05Diaryliodonium Salt
Tris(2,2,2-trifluoroethyl) phosphite (TFP)0.1Co-initiator
Phenylazoisobutyronitrile (PAIBN)0.02Radical Initiator

In this experiment, illumination with a 65-W compact fluorescent bulb for 1 hour resulted in a 78% conversion to poly(cyclohexene oxide) with an average molecular weight of 25,000. nih.gov

Radical-Promoted Polymerization Systems

This compound is also utilized in polymerization systems that are promoted by free radicals. In these systems, the phosphite can play multiple roles, including that of a radical precursor or a modifier of the reaction kinetics. fishersci.com Tertiary phosphines and phosphites have been shown to participate in single-electron-transfer (SET) reactions, which can generate radical species and initiate novel synthetic pathways. rsc.org

In some cases, phosphites can act as inhibitors or retarders in free-radical polymerization. For instance, in polymerizations initiated by systems like molybdenum carbonyl and an organic halide, the addition of triphenyl phosphite has been observed to depress the rate of polymerization. semanticscholar.orgrsc.org This inhibitory effect is attributed to the deactivation of a complex formed between the carbonyl and the monomer. semanticscholar.orgrsc.org The phosphite competes with the monomer for coordination to the metal center, thereby reducing the rate of initiation. semanticscholar.orgrsc.org

Conversely, in the context of radical-promoted cationic polymerization, trialkyl phosphites are essential for the formation of the initiating species. nih.gov The reaction of a phenyl radical with tris(2,2,2-trifluoroethyl) phosphite (TFP) has been shown to have a high rate constant, on the order of 2 × 10⁸ M⁻¹ s⁻¹. nih.gov This rapid reaction ensures the efficient generation of the phosphonium salt that drives the polymerization. nih.gov

The allyl groups in this compound add another dimension to its role in radical polymerization. These groups can themselves participate in polymerization or cross-linking reactions, making this compound a multifunctional component in the formulation of polymers.

Control of Cross-linking Reactions

Cross-linking is a critical process in polymer science that involves the formation of chemical bonds between polymer chains, leading to the creation of a three-dimensional network. mdpi.com This modification significantly improves the mechanical, thermal, and chemical resistance of the resulting material. medcraveonline.com this compound can be employed to control cross-linking reactions due to the presence of its three reactive allyl groups.

While this compound itself is not a conventional cross-linking agent in the way that multifunctional acrylates or isocyanurates are, its allyl functionalities can be polymerized or co-polymerized into a polymer backbone. 2017erp.com Subsequent reactions involving the phosphite moiety or the remaining allyl groups can then lead to cross-linking.

For instance, the phosphite group can be oxidized to a phosphate, or it can undergo other chemical transformations that can create cross-linking sites. The phosphorylation of polymers is a known method to introduce functional groups that can alter the material's properties and potentially lead to cross-linked structures. researchgate.net

The presence of the allyl groups allows for a variety of cross-linking chemistries. For example, in radical-initiated systems, the allyl groups can react with growing polymer chains, leading to branching and ultimately to a cross-linked network. The efficiency of this process will depend on the reactivity of the allyl groups and the specific polymerization conditions.

By carefully controlling the concentration of this compound and the reaction conditions, the degree of cross-linking can be tailored to achieve desired material properties. This makes this compound a useful additive for modifying the structure and performance of a wide range of polymers.

Coordination Chemistry and Catalytic Applications of Triallyl Phosphite

Triallyl Phosphite (B83602) as a Ligand in Transition Metal Complexes

Phosphite esters, with the general formula P(OR)₃, are a significant class of ligands in the field of coordination and organometallic chemistry. nih.gov Generally, they coordinate to transition metals through the phosphorus atom. These ligands are characterized as weak σ-donors and strong π-acceptors, a property that arises from the overlap of filled metal d-orbitals with the P-O σ* anti-bonding orbitals. nih.gov This electronic profile allows them to stabilize metals in low oxidation states, making them valuable in catalysis. youtube.com

Transition metal complexes containing phosphite ligands are typically prepared by reacting a metal salt or a precursor complex with the corresponding phosphite. For instance, extensive research has been conducted on the synthesis of palladium(II) and platinum(II) dihalide complexes with various triaryl phosphites, yielding stable crystalline solids. rsc.orgrsc.org These studies have provided significant insight into the stereochemistry and reactivity of metal-phosphite bonds, including processes like ortho-metallation. rsc.org

However, while the coordination chemistry of phosphites like triphenyl phosphite is well-documented, forming complexes such as Ni[P(OC₆H₅)₃]₄ and various palladium and platinum derivatives, specific research detailing the synthesis and characterization of stable transition metal complexes with triallyl phosphite as a primary ligand is not as prevalent in the surveyed literature. rsc.org The allyl groups in this compound introduce potential for more complex coordination behavior compared to simple aryl or alkyl phosphites, including possible interactions involving the allyl double bonds, a characteristic seen in transition-metal allyl complexes. researchgate.net Despite this potential, detailed structural and reactivity studies on discrete this compound-metal complexes are limited in the available scientific reports.

Catalytic Activities in Organic Transformations

The application of phosphorus compounds in catalysis is vast, ranging from their use as ligands in transition metal-catalyzed reactions to acting as organocatalysts themselves. mdpi.com While many phosphine and phosphite ligands have been developed for a wide array of transformations, the catalytic utility of this compound appears to be focused on specific applications rather than broad use in common cross-coupling reactions.

The Suzuki-Miyaura and Stille reactions are powerful palladium-catalyzed cross-coupling methods for the formation of carbon-carbon bonds, widely used in organic synthesis. youtube.comwikipedia.org The mechanism of these reactions involves a catalytic cycle comprising oxidative addition, transmetalation, and reductive elimination steps. youtube.comwikipedia.org The choice of ligand coordinated to the palladium center is crucial as it influences the catalyst's stability, solubility, and reactivity, thereby affecting the efficiency and scope of the reaction. youtube.com

Bulky and electron-rich phosphine and phosphite ligands, such as triaryl phosphites, are commonly employed to enhance the catalytic activity, particularly for coupling challenging substrates like aryl chlorides. researchgate.netcore.ac.uk These ligands facilitate the key steps in the catalytic cycle and can improve catalyst longevity. researchgate.net

Despite the extensive development of ligands for these reactions, the scientific literature reviewed does not provide significant evidence for the application of this compound as a ligand in Suzuki or Stille cross-coupling reactions. The focus has predominantly been on more sterically demanding or electronically tuned phosphites to achieve high catalytic turnovers.

The most prominent catalytic application of this compound is its use as a phosphorylating agent, particularly for the direct phosphorylation of alcohols, phenols, carbohydrates, and nucleosides. researchgate.netresearchgate.net This process provides a convenient method for synthesizing diallyl-protected phosphate (B84403) esters, which are valuable intermediates in organic and medicinal chemistry. researchgate.netresearchgate.net

A study details a direct and selective method for the phosphorylation of primary and secondary alcohols using this compound in the presence of iodine and a base like pyridine. researchgate.net The reaction is highly selective for primary alcohols over secondary ones and proceeds in good to high yields. researchgate.netresearchgate.net The allyl protecting groups on the resulting phosphate can be readily removed under mild conditions, making this a versatile phosphorylation strategy.

The general transformation involves the reaction of an alcohol with this compound and iodine, which activates the phosphite for nucleophilic attack by the alcohol. researchgate.net This method has been successfully applied to a diverse range of functionalized alcohols, including those containing amino acids and carbohydrate moieties. researchgate.net

Phosphorylation of Various Alcohols Using this compound. researchgate.net
EntryAlcohol SubstrateProductYield (%)
1Benzyl (B1604629) alcoholDiallyl benzyl phosphate95
21-OctanolDiallyl octyl phosphate92
3CyclohexylmethanolDiallyl cyclohexylmethyl phosphate93
42-PhenylethanolDiallyl 2-phenylethyl phosphate94
53-Phenyl-1-propanolDiallyl 3-phenylpropyl phosphate96
6N-Cbz-L-serine methyl esterCorresponding diallyl phosphate85
7Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranosideCorresponding diallyl phosphate82

Electrochemical Engineering and Energy Storage Applications

Triallyl Phosphite (B83602) as an Electrolyte Additive in Lithium-ion Batteries

The addition of phosphite-based compounds to standard lithium-ion battery electrolytes has demonstrated notable improvements in cycling stability and capacity retention. Triallyl phosphite, when introduced into an electrolyte, contributes to a more stable cycling performance of high-voltage cathodes, such as LiNi0.5Co0.2Mn0.3O2. researchgate.net This enhancement is attributed to the additive's ability to form a protective interface on the electrode surface.

Studies on similar phosphite additives provide further evidence of their efficacy. For example, tris(2,2,2-trifluoroethyl) phosphite (TTFP) has been shown to improve both capacity retention and Coulombic efficiency in high-voltage lithium-ion cells. nih.govacs.org Another related compound, tris(trimethylsilyl) phosphite (TMSPi), when used as an additive, resulted in a capacity retention of 91.2% for a LiNi1/3Co1/3Mn1/3O2 cathode after 100 cycles. bohrium.com A synergistic effect was observed when combining additives; an electrolyte containing 1 wt.% TMSPi and 2 wt.% lithium difluoro(oxalato)borate (LiDFOB) achieved 80% capacity retention after 400 cycles, a significant improvement over the 67% retention in the baseline electrolyte. diva-portal.org The structurally similar compound, triallyl phosphate (B84403) (TAP), has also been reported to improve capacity retention in Li-ion cells. researchgate.net

Table 1: Impact of Phosphite Additives on Li-ion Battery Capacity Retention

Additive Cathode Material Cycles Capacity Retention
This compound (TAPi) LiNi0.5Co0.2Mn0.3O2 100 ~88%
Tris(trimethylsilyl) phosphite (TMSPi) LiNi1/3Co1/3Mn1/3O2 100 91.2% bohrium.com
1% TMSPi + 2% LiDFOB LiNi0.5Mn1.5O4 400 80% diva-portal.org

Data for this compound is estimated from graphical representations in cited research. researchgate.net

A primary challenge in developing high-energy-density lithium-ion batteries is the degradation of the electrolyte at high operating voltages and elevated temperatures. diva-portal.org Phosphite additives are specifically investigated to function under these stressful conditions. nih.govacs.org this compound is evaluated for its effectiveness in high-voltage applications, for instance, in cells operating between 3.0 and 4.6 V. globethesis.comresearchgate.net

The benefits of related compounds underscore this approach. Triallyl phosphate (TAP) has been recognized for its ability to increase the stability of graphite-NMC (Nickel-Manganese-Cobalt) cells that are operated at both high voltages and high temperatures. researchgate.net Similarly, tris(trimethylsilyl) phosphite (TMSP) has been successfully used to enhance the performance of graphite anodes at an elevated temperature of 60°C, maintaining 96.1% of the initial capacity after 70 cycles. electrochemsci.org These findings highlight the role of phosphite additives in creating more robust batteries capable of functioning reliably under more extreme conditions.

Excessive self-discharge and gas evolution are critical issues in lithium-ion batteries, particularly at elevated temperatures, as they compromise battery safety and lifespan. Additives can play a crucial role in mitigating these undesirable phenomena. The related compound triallyl phosphate (TAP) has been shown to reduce self-discharge and decrease gas production in cells, especially during the initial formation cycles and under high-temperature conditions. researchgate.net

Gas evolution can stem from various side reactions, including the decomposition of the electrolyte and unwanted lithium plating. researchgate.netmdpi.com By forming a stable, protective layer on the electrode surfaces, phosphite additives can suppress these side reactions. For instance, surface modifications that prevent electrolyte degradation have been linked to lower evolution of gases like CO2 and H2. mdpi.com The ability of this compound to be preferentially oxidized helps to prevent the continuous decomposition of the main electrolyte solvents, which is a primary source of gas generation. researchgate.net

Formation and Characterization of Solid Electrolyte Interphase (SEI) Films

The Solid Electrolyte Interphase (SEI) is a critical component in lithium-ion batteries, formed on the anode surface through the decomposition of electrolyte components during the initial charging cycles. ossila.comresearchgate.net This passivation layer is essential for the stable operation and long cycle life of the battery, as it prevents further electrolyte degradation while allowing for the transport of lithium ions. ossila.comarxiv.org The composition and quality of the SEI are significantly influenced by the electrolyte formulation, including the presence of additives like this compound. globethesis.com

Phosphite additives, including this compound, are designed to decompose at a specific electrochemical potential. nih.govacs.org Linear sweep voltammetry tests and theoretical calculations have confirmed that this compound is oxidized on the cathode surface at a potential lower than that of the conventional carbonate solvents in the electrolyte. researchgate.net This preferential decomposition is a key aspect of its function; it forms a protective film before the bulk electrolyte can degrade, thereby passivating the electrode surface. researchgate.net

The decomposition mechanism for the closely related triallyl phosphate (TAP) is believed to involve a cross-linked electropolymerization of its three allyl groups. researchgate.net This process results in the formation of a dense, polymeric film on the surfaces of both the anode and the cathode. researchgate.net Given the structural presence of allyl groups in this compound, a similar polymerization mechanism is anticipated, contributing to the formation of a stable SEI and Cathode Electrolyte Interphase (CEI).

The protective films derived from the decomposition of this compound significantly enhance the stability of both the cathode and the anode. On the cathode side, the resulting CEI acts as a physical barrier that isolates the electrode surface from the electrolyte. nih.govacs.org This barrier inhibits the continuous oxidative decomposition of the electrolyte at high voltages, a major cause of capacity fade and impedance growth in high-voltage batteries. nih.govacs.org

On the anode side, the film contributes to a more stable and effective SEI. researchgate.net For instance, films derived from tris(trimethylsilyl) phosphite (TMSP) have been shown to effectively suppress electrolyte decomposition on graphite anodes at elevated temperatures, leading to a more stable interface. electrochemsci.org The quality of this interphase is paramount; an ideal SEI/CEI should be electronically insulating but ionically conductive to allow for efficient Li+ transport. nih.govacs.org Studies comparing different phosphite additives have revealed that the specific chemical composition of the resulting film dictates its effectiveness, with some films demonstrating better Li+ ion mobility and, consequently, superior battery performance. nih.govacs.org The use of analytical techniques such as X-ray photoelectron spectroscopy (XPS) is crucial for characterizing the composition of these additive-derived layers and understanding their impact on electrode stability. globethesis.com

Electrolyte Stability and Reactive Species Scavenging

In the electrochemical environment of high-energy lithium-ion batteries, particularly those operating at high voltages, the stability of the electrolyte is paramount. The organic carbonate-based electrolytes commonly used are prone to decomposition at the highly oxidative cathode surface, leading to performance degradation. Furthermore, the lithium salt, typically lithium hexafluorophosphate (LiPF₆), can decompose, generating reactive and corrosive species. This compound (TAPi) has been investigated as a bifunctional electrolyte additive to address these issues by both passivating the electrode surface and neutralizing harmful chemical species within the electrolyte.

Suppression of Electrolyte Oxidative Decomposition

The efficacy of TAPi is rooted in its electronic structure, which allows it to be oxidized at a lower potential than the conventional carbonate solvents like ethylene carbonate (EC) and ethyl methyl carbonate (EMC). Theoretical calculations and linear sweep voltammetry (LSV) tests have demonstrated that TAPi is preferentially oxidized, effectively acting as a sacrificial agent globethesis.comresearchgate.net. This initial oxidation leads to the formation of a stable and robust cathode electrolyte interphase (CEI).

The key to this protective layer is the electropolymerization of the three allyl groups present in the TAPi molecule. Upon oxidation, these functional groups can polymerize, creating a dense and stable film on the cathode researchgate.net. This TAPi-derived film physically separates the highly reactive cathode material from the electrolyte solvents, mitigating the parasitic reactions that typically occur at high potentials globethesis.com.

The formation of this protective layer is evidenced by an initial increase in the interfacial resistance of the cell, followed by a significant stabilization of this resistance over long-term cycling. In contrast, cells without the additive exhibit a drastic and continuous increase in impedance, indicative of ongoing electrolyte degradation researchgate.net. By preventing the sustained decomposition of the electrolyte, the TAPi-derived CEI ensures better capacity retention and cycling stability, especially under high-voltage conditions globethesis.com.

Table 1: Effect of this compound (TAPi) on Cathode Interfacial Resistance

ElectrolyteInterfacial Resistance (Rf) after 3 CyclesInterfacial Resistance (Rf) after 60 Cycles
BaselineLowerDrastic Increase
Baseline + 0.2% TAPiHigher than BaselineSignificantly Lower than Baseline
Data derived from studies on the electrochemical impedance of cells with and without TAPi additive, showing the initial film formation and subsequent stabilization of the interface researchgate.net.

Scavenging of Hydrofluoric Acid (HF) and Other Degradation Products

A major degradation pathway in lithium-ion batteries utilizing LiPF₆ salt is the generation of hydrofluoric acid (HF). This process is initiated by the hydrolysis of the LiPF₆ salt in the presence of trace amounts of water, which are almost inevitably present in the cell tamu.educhemrxiv.org. The reaction proceeds as follows:

LiPF₆ ⇌ LiF + PF₅ PF₅ + H₂O → POF₃ + 2HF

The resulting HF is a highly corrosive species that attacks the cathode material, leading to the dissolution of transition metals, and degrades the solid electrolyte interphase (SEI) on the anode researchgate.net. This chemical instability contributes significantly to capacity fade and impedance growth.

Phosphite-based additives, including this compound, serve as effective scavengers for these detrimental species. Research based on 19F Nuclear Magnetic Resonance (NMR) spectroscopy has confirmed that TAPi can effectively inhibit the hydrolysis of the LiPF₆ salt, thereby reducing the formation of HF globethesis.comresearchgate.net. The trivalent phosphorus atom in the phosphite molecule is believed to react with and neutralize HF, preventing it from inflicting damage on the cell components. This scavenging action helps to maintain the structural integrity of the electrodes and the chemical stability of the electrolyte.

By mitigating both the oxidative decomposition of the electrolyte at the cathode surface and the chemical degradation pathways involving HF, this compound provides a comprehensive approach to enhancing the stability and performance of high-voltage lithium-ion batteries.

Table 2: Performance Improvement of LiNi0.5Co0.2Mn0.3O2/Graphite Full Cell with TAPi

MetricBaseline ElectrolyteElectrolyte with 0.2% TAPi
Specific Discharge CapacityStandardImproved
Cycling Stability (High Voltage)StandardEffectively Improved
LiPF₆ HydrolysisObservedInhibited
Summary of findings from electrochemical tests and 19F NMR spectroscopy on the effects of TAPi as an electrolyte additive globethesis.comresearchgate.net.

Advanced Analytical and Spectroscopic Characterization of Triallyl Phosphite and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of triallyl phosphite (B83602). Both phosphorus-31 and proton NMR provide critical information about the connectivity and chemical environment of the atoms within the molecule.

Phosphorus-31 (³¹P) NMR spectroscopy is a highly effective method for characterizing organophosphorus compounds due to the 100% natural abundance and spin ½ nucleus of the ³¹P isotope. rsc.org For triallyl phosphite, the phosphorus atom is in a trivalent state (P(III)), which significantly influences its chemical shift.

This compound is expected to exhibit a single resonance in the proton-decoupled ³¹P NMR spectrum, corresponding to the single phosphorus environment. The chemical shift for phosphite esters typically appears in a characteristic downfield region, generally between +130 and +140 ppm relative to an 85% phosphoric acid standard. This distinct chemical shift range allows for easy differentiation from pentavalent phosphorus compounds like triallyl phosphate (B84403), which resonate at much higher field (further upfield). The precise chemical shift is sensitive to the solvent and the purity of the sample.

Table 1: Typical ³¹P NMR Chemical Shift Data for P(III) Esters

Compound TypeTypical Chemical Shift (δ, ppm)
Trialkyl Phosphites+130 to +140
Triaryl Phosphites+125 to +131
Phosphoramidites+145 to +155

Note: Chemical shifts are referenced to 85% H₃PO₄.

Proton (¹H) NMR spectroscopy provides detailed information about the structure of the allyl groups in this compound. The spectrum is characterized by distinct signals for the three types of protons in the allyl moiety (-O-CH₂-CH=CH₂). Due to the symmetrical nature of the molecule, the three allyl groups are chemically equivalent.

The expected signals in the ¹H NMR spectrum are:

-O-CH₂- Protons: These methylene protons are adjacent to the oxygen atom and the vinyl group. They are expected to appear as a doublet of doublets due to coupling with the adjacent methine proton (-CH=) and the phosphorus nucleus. The coupling to phosphorus (³JP-H) is typically in the range of 5-10 Hz. Their chemical shift is anticipated in the range of 4.2-4.4 ppm.

-CH= Proton: This methine proton is part of the carbon-carbon double bond and is coupled to both the methylene protons (-O-CH₂-) and the terminal vinyl protons (=CH₂). This results in a complex multiplet, often a doublet of triplets or a more intricate pattern. Its chemical shift is expected to be in the range of 5.8-6.0 ppm.

=CH₂ Protons: The two terminal vinyl protons are diastereotopic, meaning they are chemically non-equivalent. They will appear as two separate signals, each being a doublet of doublets due to geminal coupling with each other and cis/trans coupling with the methine proton (-CH=). These signals are typically found in the region of 5.2-5.4 ppm.

Table 2: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityExpected Coupling Constants (J, Hz)
-O-CH ₂-4.2 - 4.4Doublet of Doublets³JH-H ≈ 5-6, ³JP-H ≈ 5-10
-CH =5.8 - 6.0Multiplet³Jtrans ≈ 15-18, ³Jcis ≈ 9-12, ³JH-H ≈ 5-6
=CH ₂ (cis)5.2 - 5.4Doublet of Doublets³Jcis ≈ 9-12, ²JH-H ≈ 1-2
=CH ₂ (trans)5.2 - 5.4Doublet of Doublets³Jtrans ≈ 15-18, ²JH-H ≈ 1-2

Note: Predicted values are based on typical ranges for similar functional groups.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within this compound.

The FTIR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its constituent bonds. Key diagnostic peaks include those for the P-O-C linkage, the C=C double bond, and various C-H bonds.

The most characteristic vibrations are:

P-O-C Stretching: Strong and broad absorption bands associated with the asymmetric and symmetric stretching of the P-O-C bonds are expected in the region of 1020-1050 cm⁻¹ and around 740-770 cm⁻¹, respectively.

C=C Stretching: A medium intensity band corresponding to the stretching of the carbon-carbon double bond of the allyl group typically appears around 1645 cm⁻¹.

=C-H Stretching: The stretching vibration of the C-H bonds on the double bond (vinylic C-H) is expected to produce a medium intensity band just above 3000 cm⁻¹, typically around 3080 cm⁻¹.

Aliphatic C-H Stretching: The stretching of the C-H bonds in the methylene (-CH₂-) group will result in bands just below 3000 cm⁻¹, in the range of 2850-2950 cm⁻¹.

=C-H Bending: Out-of-plane bending vibrations (wagging) of the vinylic C-H bonds give rise to strong bands in the fingerprint region, typically around 920 cm⁻¹ and 990 cm⁻¹.

Table 3: Characteristic FTIR Absorption Bands for this compound

Vibrational ModeWavenumber (cm⁻¹)Intensity
=C-H Stretch~ 3080Medium
Aliphatic C-H Stretch2850 - 2950Medium
C=C Stretch~ 1645Medium
P-O-C Asymmetric Stretch1020 - 1050Strong, Broad
=C-H Bending (out-of-plane)~ 990 and ~ 920Strong
P-O-C Symmetric Stretch740 - 770Strong

Raman spectroscopy complements FTIR by providing information on the polarizability of bonds. For this compound, the C=C double bond and the P-O symmetric stretch are expected to give strong signals in the Raman spectrum.

Key Raman shifts include:

C=C Stretching: A very strong and sharp peak for the symmetric stretching of the C=C double bond is expected around 1645 cm⁻¹.

P-O Symmetric Stretching: A strong signal corresponding to the symmetric stretching of the P-O bonds is anticipated around 740-770 cm⁻¹.

=C-H Stretching: The vinylic C-H stretch will also be visible, typically around 3080 cm⁻¹.

CH₂ Bending: A scissoring vibration for the methylene group is expected around 1430 cm⁻¹.

Table 4: Characteristic Raman Shifts for this compound

Vibrational ModeWavenumber (cm⁻¹)Intensity
=C-H Stretch~ 3080Medium
C=C Stretch~ 1645Strong
CH₂ Scissoring~ 1430Medium
P-O-C Symmetric Stretch740 - 770Strong

Mass Spectrometry (MS)

Mass spectrometry of this compound provides information on its molecular weight and fragmentation patterns upon ionization. Electron ionization (EI) is a common technique used for such analysis. A study on the mass spectrometric behavior of this compound has detailed its fragmentation pathways. chemicalbook.com

The mass spectrum of this compound (molar mass: 202.19 g/mol ) is expected to show a molecular ion peak (M⁺) at m/z 202. The fragmentation is dominated by the cleavage of the P-O and C-O bonds, leading to the loss of allyl or allyloxy radicals.

Common fragmentation pathways include:

Loss of an Allyl Radical: A prominent fragmentation pathway involves the loss of an allyl radical (•CH₂CH=CH₂, mass = 41), resulting in a fragment ion at m/z 161.

Loss of an Allyloxy Radical: Cleavage of the P-O bond can lead to the loss of an allyloxy radical (•OCH₂CH=CH₂, mass = 57), giving a fragment at m/z 145.

Formation of the Allyl Cation: The allyl cation (C₃H₅⁺) itself is a very stable carbocation and is expected to be a significant peak in the spectrum at m/z 41.

Rearrangement and further fragmentation: Subsequent losses of ethene (C₂H₄) from fragment ions can also occur.

Table 5: Expected Key Ions in the Mass Spectrum of this compound

m/zProposed FragmentIdentity
202[P(OCH₂CH=CH₂)₃]⁺Molecular Ion (M⁺)
161[M - C₃H₅]⁺Loss of an allyl radical
145[M - OC₃H₅]⁺Loss of an allyloxy radical
41[C₃H₅]⁺Allyl cation

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and chemical states of atoms within the top 1 to 10 nanometers of a material's surface. dntb.gov.uafishersci.com In the context of this compound derivatives, such as tris(trimethylsilyl) phosphite (TMSPi), XPS is instrumental in characterizing the cathode electrolyte interphase (CEI) layer formed on the surface of electrodes in lithium-ion batteries. mdpi.comresearchgate.net

The analysis of electrodes cycled with TMSPi-containing electrolytes reveals the formation of a protective surface film. eltra.comresearchgate.net This layer is primarily composed of species derived from the decomposition of the phosphite additive. researchgate.net XPS studies on LiNi₀.₅Mn₀.₃Co₀.₂O₂ (NMC532) cathodes show that the film is rich in phosphorus (P) and oxygen (O). eltra.com The presence of this protective layer is crucial as it can suppress the dissolution of transition metals from the cathode material into the electrolyte and minimize unwanted side reactions at the electrode-electrolyte interface. eltra.comresearchgate.net

Detailed analysis of the XPS spectra allows for the identification of the specific chemical environments of the elements. For instance, in studies involving TMSPi, the resulting surface layer is shown to consist mainly of Li-rich organic components, which facilitates a more rapid Li-ion transfer process. researchgate.net The elemental composition of this layer, confirmed by XPS, is believed to be key to the improved electrochemical stability and performance observed in cells containing these additives. mdpi.comresearchgate.net

Table 1: XPS Analysis of Pristine NMC532 Cathode Components

Spectral RegionBinding Energy (eV)Corresponding Component/Bond
C 1s285.0Amorphous Carbon
286.5–CH₂– (PVDF Binder)
291.0–CF₂– (PVDF Binder)
F 1s688.4PVDF Binder
O 1s529.7Transition Metal-Oxide (Lattice)
532.2Surface Impurities (e.g., Li₂CO₃)

This data, derived from a study on pristine cathodes before cycling, serves as a baseline for comparison with surfaces modified by phosphite additives. eltra.com

Electrochemical Characterization Techniques

Electrochemical techniques are vital for understanding the behavior of this compound and its derivatives when used in applications such as electrolytes for energy storage devices. These methods probe the electrochemical reactions and interfacial properties of the compounds. researchgate.net

Linear Sweep Voltammetry (LSV)

Linear Sweep Voltammetry (LSV) is an electrochemical method where the potential is linearly scanned over time while the resulting current is measured. researchgate.net This technique is particularly useful for determining the oxidation and reduction potentials of electroactive species, providing insight into their electrochemical stability.

In the study of phosphite-based electrolyte additives, LSV is employed to determine their oxidation potential relative to other electrolyte components. Research on tris(trimethylsilyl) phosphite (TMSPi) has shown that it oxidizes at a lower potential than the bulk electrolyte solvents, such as ethylene carbonate (EC) and diethyl carbonate (DEC). mdpi.com This preferential oxidation is a desirable characteristic for an additive, as its decomposition products form a stable passivation layer on the cathode surface at high potentials. mdpi.com

Table 2: Oxidation Potential of TMSPi Additive via LSV

CompoundOnset Oxidation Potential (vs. Li/Li⁺)Observation
Tris(trimethylsilyl) phosphite (TMSPi)~4.2 VA strong anodic current indicates the electrochemical oxidation of the TMSPi additive. mdpi.com

Electrochemical Impedance Spectroscopy (EIS)

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to investigate the interfacial properties and charge transfer kinetics of electrochemical systems. By applying a small sinusoidal AC potential and measuring the current response over a wide range of frequencies, EIS can distinguish between different electrochemical processes, such as electrolyte resistance and charge transfer resistance.

When this compound derivatives like TMSPi are used as electrolyte additives, EIS is used to monitor changes in the cell's impedance during cycling. mdpi.comresearchgate.net Studies have consistently shown that the presence of TMSPi leads to a significantly lower impedance rise in lithium-ion cells compared to those with a baseline electrolyte. eltra.comresearchgate.net This effect is attributed to the formation of a stable, less resistive CEI layer on the cathode surface, which is formed by the electrochemical oxidation of the phosphite additive. researchgate.net This stable interface facilitates lithium-ion transport while preventing continuous electrolyte degradation, thereby enhancing the long-term cycling performance of the battery. mdpi.comresearchgate.net

Table 3: Comparative Impedance Rise in NMC532/Graphite Cells After Cycling

Cell ConditionImpedance Rise at ~3.7 VImpedance Rise at 4.2 V
Baseline Electrolyte69%120%
Electrolyte with TMSPi46%73%

Data reflects the percentage increase in impedance after extended cycling, highlighting the effectiveness of the TMSPi additive in maintaining a lower cell impedance. researchgate.net

Thermal Analysis Methods

Thermal analysis techniques are used to measure the physical and chemical properties of a substance as a function of temperature. These methods are essential for determining the thermal stability, decomposition pathways, and phase transitions of chemical compounds like this compound.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate in a specific atmosphere. This technique provides critical information about the thermal stability and decomposition profile of materials.

For organophosphorus compounds such as phosphites, TGA is used to determine the temperatures at which thermal degradation occurs. The decomposition of these compounds often involves the elimination of a phosphorus acid. researchgate.net A TGA study on triethyl phosphite, a close structural analog of this compound, shows that the compound undergoes significant thermal decomposition in a relatively narrow temperature range. The analysis, conducted at a heating rate of 20 °C/min, indicates that decomposition begins at approximately 150 °C and is largely complete by 200 °C.

Table 4: Thermal Decomposition Profile of Triethyl Phosphite by TGA

Temperature Range (°C)Observation
~25 - 150 °CCompound is thermally stable with minimal mass loss.
~150 - 200 °CRapid mass loss occurs, indicating the primary decomposition of the compound.
> 200 °CThe majority of the volatile decomposition products have been released.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It is widely used to study thermal transitions such as melting, crystallization, and glass transitions.

DSC studies on phosphite compounds provide insight into their phase behavior. For example, research on triphenyl phosphite has identified two distinct crystalline phases at atmospheric pressure: a stable phase and a metastable phase. DSC analysis shows that the metastable crystal melts at a lower temperature than the stable form. Such data is crucial for understanding the physical state and polymorphism of these materials under different thermal conditions.

Table 5: Melting Temperatures of Triphenyl Phosphite Phases by DSC

Crystalline PhaseMelting Temperature (K)Melting Temperature (°C)
Metastable~291.6 K~18.5 °C
Stable~299.1 K~26.0 °C

Data obtained from DSC heating runs.

Theoretical and Computational Chemistry Studies on Triallyl Phosphite

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure of molecules like triallyl phosphite (B83602). These calculations provide a fundamental understanding of the molecule's stability, reactivity, and spectroscopic properties.

A key aspect of understanding a molecule's electronic structure is the determination of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

While specific DFT studies detailing the electronic structure of triallyl phosphite are not extensively available in the public domain, the methodologies are well-established. For instance, in a study on the closely related molecule, triallyl phosphate (B84403), DFT calculations at the B3LYP/6-311++G(d,p) level of theory were employed to analyze its conformational landscape and vibrational spectra acs.org. A similar approach can be applied to this compound to determine its optimized geometry and electronic properties.

The general procedure for such a calculation involves:

Geometry Optimization: Finding the lowest energy conformation of the this compound molecule.

Frequency Calculation: Confirming that the optimized structure corresponds to a true energy minimum and obtaining vibrational frequencies.

Molecular Orbital Analysis: Calculating the energies and visualizing the spatial distribution of the HOMO, LUMO, and other molecular orbitals.

From these calculations, key electronic properties can be tabulated. The table below illustrates the type of data that would be generated from a DFT study of this compound, with placeholder values for illustrative purposes.

PropertyCalculated Value (Illustrative)Significance
HOMO Energy-7.2 eVEnergy of the outermost electron orbital; relates to the ability to donate electrons.
LUMO Energy-0.5 eVEnergy of the lowest empty electron orbital; relates to the ability to accept electrons.
HOMO-LUMO Gap6.7 eVIndicates chemical stability and reactivity.
Dipole Moment1.8 DMeasures the polarity of the molecule.

Molecular Dynamics Simulations of Interfacial Phenomena

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This technique is particularly valuable for understanding the behavior of this compound at interfaces, such as in its role as an electrolyte additive in lithium-ion batteries or as a surface modifier.

In the context of lithium-ion batteries, this compound has been investigated as an additive to improve the stability of the solid-electrolyte interphase (SEI) on electrode surfaces. The SEI is a crucial passivation layer that forms on the anode during the initial charging cycles, and its composition and stability are critical for the battery's performance and longevity.

MD simulations can model the interactions between this compound molecules, electrolyte solvents (like ethylene carbonate and dimethyl carbonate), lithium ions, and the electrode surface at an atomistic level. These simulations can provide insights into:

The adsorption and orientation of this compound on the electrode surface.

The diffusion of lithium ions through the electrolyte and the SEI.

The decomposition of electrolyte components and the formation of the SEI.

A study investigating this compound as an electrolyte additive for high-voltage cathodes utilized MD simulations to understand its role in enhancing interfacial stability. The simulations revealed how the additive participates in the formation of a protective film on the cathode surface, mitigating the decomposition of the main electrolyte components at high potentials.

The following table summarizes the key findings that can be derived from MD simulations of this compound in an electrolyte system.

Simulation AspectKey FindingsImplication
Adsorption Energy on Cathode SurfaceFavorable adsorption of this compound compared to solvent molecules.Preferential accumulation of the additive at the interface.
Radial Distribution Function (Li+ - Phosphite)Shows the coordination of lithium ions with the phosphite oxygen atoms.Influences Li+ transport and solvation structure near the interface.
Decomposition Product AnalysisIdentifies the initial products of this compound decomposition at high voltage.Provides a molecular basis for the composition of the protective CEI layer.

Mechanistic Elucidation via Computational Modeling

Computational modeling, often employing DFT and other quantum chemical methods, is instrumental in elucidating the detailed mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the most favorable reaction pathways.

One area where this has been applied is in understanding the tribochemical reactions of phosphite-based lubricant additives. First-principle calculations have been used to explore how these molecules decompose under the extreme pressure and temperature conditions of a tribological contact, leading to the formation of a protective iron phosphide layer that reduces friction and wear unimore.it. While not specific to this compound, this research demonstrates the power of computational modeling in this field. The proposed mechanism involves the cleavage of the P-O bond and subsequent reaction of the phosphorus-containing fragments with the iron surface.

Another example is the computational study of the reaction between triphenyl phosphite and β-nitrostyrene using DFT. This study explored three plausible reaction mechanisms and, by calculating the energies of reactants, products, intermediates, and transition states, was able to determine the most energetically favorable pathway researchgate.net. Such an approach could be used to investigate various reactions of this compound, such as its role in the Staudinger reaction or its polymerization behavior.

A hypothetical computational study on the initial steps of this compound polymerization might yield data like that presented in the table below.

Reaction StepActivation Energy (kcal/mol)Reaction Enthalpy (kcal/mol)Description
Initiation (Radical Formation)35+30Homolytic cleavage of a bond to form initial radicals.
Propagation (Addition to Allyl Group)10-20A radical adds to one of the allyl double bonds of a this compound molecule.
Chain Transfer15-5A growing polymer chain abstracts an atom from another molecule, terminating its growth and starting a new chain.

These computational approaches provide a powerful complement to experimental studies, offering a level of detail that is often inaccessible through experimentation alone. They are essential for the rational design of new materials and for optimizing the performance of this compound in its diverse applications.

Emerging Research Frontiers and Future Perspectives

Integration in Multifunctional Materials Systems

The unique reactivity of the allyl groups in triallyl phosphite (B83602) makes it a versatile precursor for incorporation into multifunctional materials, particularly in the realm of energy storage. Research has increasingly focused on leveraging phosphite compounds as electrolyte additives in high-voltage lithium-ion batteries. In this context, triallyl phosphite and its analogs can perform multiple roles simultaneously.

One key function is the formation of a stable and protective cathode electrolyte interphase (CEI) layer on the surface of cathode materials. This layer is crucial for:

Suppressing Electrolyte Decomposition: It acts as a barrier, preventing the oxidative breakdown of the electrolyte at high voltages.

Mitigating Metal Dissolution: It limits the dissolution of transition metals from the cathode, which can degrade battery performance.

Enhancing Thermal Stability: The protective film can improve the safety and performance of batteries, especially at elevated temperatures.

The multifunctional nature of phosphite additives is a significant area of investigation. For instance, compounds like tris(trimethylsilyl) phosphite (TMSP), a structural analog, have been shown to form effective solid electrolyte interphase (SEI) layers on graphite anodes as well. This dual-action capability—stabilizing both the anode and cathode—is a highly sought-after characteristic for developing next-generation, high-energy-density batteries. The ability of these additives to be oxidized preferentially on the cathode surface allows for the in-situ formation of these protective films, showcasing a smart material design approach.

Additive TypeFunctionTargeted ElectrodeKey Benefit
Phosphite EstersCEI FormationCathodePrevents electrolyte oxidation, enhances stability
Phosphite EstersSEI FormationAnodeImproves interfacial stability
Phosphite EstersHF ScavengerElectrolyteReduces acid-induced degradation

This interactive table summarizes the multifunctional roles of phosphite additives in lithium-ion batteries.

Sustainable Synthesis and Application Development

In line with the principles of green chemistry, significant research is being directed towards developing more sustainable methods for the synthesis of phosphite esters like this compound. Traditional methods often rely on phosphorus trichloride (B1173362), a toxic and corrosive reagent. Emerging sustainable routes focus on minimizing waste, reducing energy consumption, and utilizing renewable feedstocks.

Key developments in sustainable synthesis include:

Solvent-Free Mechanochemistry: A novel approach involves the solvent-free mechanochemical reduction of condensed phosphates using metal hydrides to produce phosphite. This method circumvents the use of hazardous chemicals and the high-energy white phosphorus intermediate, offering a more environmentally benign pathway. nih.gov

Bio-Based Feedstocks: Research into synthesizing phosphite esters from renewable resources is gaining traction. For example, an eco-friendly phosphite ester antioxidant has been prepared using anacardol, a derivative of cashew nut shell oil. patsnap.com This move towards bio-based raw materials reduces the reliance on petrochemicals.

Process Intensification: The adoption of continuous-flow reactors for phosphite ester synthesis allows for better control over reaction conditions, minimizes waste by enabling the recycling of unreacted materials, and can improve energy efficiency. elchemy.com

On the application front, the development of biodegradable phosphites is being explored as a sustainable alternative to persistent halogenated flame retardants. elchemy.com Furthermore, in agriculture, phosphites are being investigated as part of "green chemistry" approaches for biostimulation and biocontrol, representing a shift towards more sustainable crop management practices.

Advanced Characterization Methodologies for In-Situ Studies

Understanding the dynamic processes involving this compound, such as its polymerization or its role in film formation within a battery, requires advanced analytical techniques capable of in-situ and operando measurements. These methods allow researchers to observe chemical and physical changes as they happen in real-time, providing crucial mechanistic insights.

Operando Spectroscopy combines spectroscopic and diffraction techniques with simultaneous performance measurement, offering a direct correlation between a material's structure and its function. ethz.ch Techniques being applied to study phosphite-containing systems include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is particularly powerful for studying organophosphorus compounds. It has been used to monitor the in-situ formation of phosphite-catalyst complexes during polymerization reactions, providing insights into reaction kinetics and mechanisms. illinois.edu

X-ray Photoelectron Spectroscopy (XPS): XPS is used to analyze the chemical composition of the surface films formed by phosphite additives on battery electrodes, confirming the presence of phosphorus-rich protective layers.

Fourier-Transform Infrared (FTIR) Spectroscopy: In-situ FTIR can track changes in chemical bonds during a reaction, making it valuable for studying the decomposition of phosphites and their interaction with other components in a system.

Mass Spectrometry (MS): Techniques like operando gas chromatography/mass spectrometry (GC/MS) can analyze volatile products, providing information on electrolyte decomposition pathways in the presence of phosphite additives. nih.govshimadzu.com

Raman Spectroscopy: Inline Raman spectroscopy is another effective tool for real-time monitoring of reactions in continuous-flow systems, allowing for rapid optimization of reaction conditions. nih.gov

These advanced methodologies are critical for moving beyond a static picture of this compound's function and understanding its behavior within complex, evolving systems.

TechniqueType of InformationApplication Example
³¹P NMR SpectroscopyChemical environment of phosphorusMonitoring phosphite-catalyst complex formation illinois.edu
X-ray Photoelectron Spectroscopy (XPS)Surface elemental composition and chemical stateAnalyzing CEI/SEI layers on battery electrodes
In-situ FTIR SpectroscopyChanges in functional groupsTracking phosphite decomposition during pyrolysis
Operando GC/MSIdentification of volatile reaction productsStudying electrolyte degradation in batteries
Inline Raman SpectroscopyReal-time reaction progressOptimizing continuous-flow synthesis nih.gov

This interactive table outlines advanced characterization techniques used for in-situ studies of this compound and related compounds.

Interdisciplinary Research Directions

The future of this compound research lies at the intersection of multiple scientific disciplines, including materials science, electrochemistry, polymer chemistry, and potentially biomedical engineering and aerospace.

Energy Storage: The most prominent interdisciplinary application is in materials science and electrochemistry for the development of high-performance batteries. The focus is on designing novel phosphite-based additives and polymer electrolytes that enhance battery longevity, safety, and energy density.

Polymer Science and Manufacturing: In polymer chemistry , this compound's role as a cross-linking agent, monomer, and polymerization inhibitor is being explored for creating advanced polymers and composites. Its use as an inhibitor in frontal ring-opening metathesis polymerization (FROMP) to control pot life opens up new manufacturing possibilities for structural polymers. illinois.edu

Flame Retardant Materials: As a phosphorus-containing compound, this compound is a candidate for developing halogen-free flame retardants. Research in this area intersects with materials engineering and fire safety science to understand its mechanisms of action, which can involve both condensed-phase (char formation) and gas-phase (flame inhibition) effects.

Biomaterials and Organic Synthesis: The ability to phosphorylate alcohols, including biologically relevant molecules like nucleosides, using this compound points towards potential applications in biomaterials and synthetic organic chemistry . This could involve the development of novel prodrugs or functionalized biopolymers.

While still nascent, the exploration of this compound in fields like aerospace engineering for specialized composites or coatings represents a forward-looking research avenue where its unique combination of reactivity and phosphorus content could be leveraged for specific high-performance applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.